Home > Products > Screening Compounds P98754 > Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate
Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate - 19604-05-8

Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate

Catalog Number: EVT-1483105
CAS Number: 19604-05-8
Molecular Formula: C4H8N3NaO4P
Molecular Weight: 216.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate is a chemical compound with the molecular formula C4H6N3Na2O4P . It is used in various research applications and is available from several suppliers for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate is represented by the formula C4H6N3Na2O4P . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.

Synthesis Analysis
  • Natural Deep Eutectic Solvents (NADES): Recent research demonstrates the use of NADES for food-grade synthesis of Maillard-type taste enhancers, including N-(1-methyl-4-oxoimidazolidin-2-ylidene) aminopropionic acid, achieving significantly higher yields (54%) compared to traditional methods. This approach utilizes lower temperatures (80-100°C) and shorter reaction times (maximum 2 hours). []
Molecular Structure Analysis
  • Variable α-amino acid side chain: This varies depending on the specific reactant used in the Maillard reaction. []
  • 1D/2D NMR: One-Dimensional/Two-Dimensional Nuclear Magnetic Resonance spectroscopy []
Physical and Chemical Properties Analysis
  • Solubility: These compounds are likely water-soluble, as they are found in stewed beef juice and analyzed using hydrophilic liquid interaction chromatography (HILIC). [, ]
Applications
  • Food Science and Technology:

    • Taste Modulation: N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids can be used to enhance the thick-sour and mouth-drying orosensation, as well as mouthfulness in various food products. [, ] This is particularly relevant for developing healthier food options with reduced salt, sugar, and monosodium glutamate content, where these compounds can help compensate for potential flavour loss. []
    • Flavor Enhancement: Although not possessing strong intrinsic taste themselves, these compounds can modify and enhance existing flavours in food, creating more complex and desirable taste profiles. [, ]
    • Food Processing Optimization: Understanding the formation and behaviour of these compounds during food processing, particularly thermal processing like stewing, can help optimize processing parameters to achieve desired sensory attributes in the final product. []
  • Analytical Chemistry:

    • Markers for Food Processing: The presence and concentration of specific N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids can potentially serve as markers to assess the extent of Maillard reactions and thermal processing in food products. [, ]
  • Biomedical Research:

    • Potential Biomarkers for Diabetes: Studies indicate that N-(1-methyl-4-oxoimidazolidin-2-ylidene) aminopropionic acid is present at higher basal concentrations in the plasma and urine of type 2 diabetes patients compared to healthy individuals. [] Additionally, consuming processed meat leads to a significantly higher concentration of this compound in the biofluids of diabetic patients. [] These findings suggest a potential link between this specific N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acid and diabetes, warranting further investigation into its potential as a biomarker for the disease.

N-(1-methyl-4-oxoimidazolidin-2-ylidene)aminopropionic acid

Compound Description: N-(1-methyl-4-oxoimidazolidin-2-ylidene)aminopropionic acid is a taste modulator identified in stewed beef juice and other cooked meat products. It is formed through Maillard-type reactions between creatinine and reducing sugars like glucose during the cooking process. While tasteless on its own, this compound enhances the thick-sour and mouth-drying orosensation of food, contributing to a more complex and desirable flavor profile. [, , ]

N-(1-methyl-4-oxoimidazolidin-2-ylidene)aminoacetic acid

Compound Description: Similar to N-(1-methyl-4-oxoimidazolidin-2-ylidene)aminopropionic acid, N-(1-methyl-4-oxoimidazolidin-2-ylidene)aminoacetic acid is another taste modulator formed by Maillard-type reactions between creatinine and reducing sugars during cooking. It also contributes to the thick-sour and mouth-drying orosensation of stewed beef juice, but its specific taste contribution and potency might differ from the propionic acid analogue. []

N-(1-methyl-4-oxoimidazolidin-2-ylidene)amino-4,5,6-trihydroxyhexanoic acid

Compound Description: N-(1-methyl-4-oxoimidazolidin-2-ylidene)amino-4,5,6-trihydroxyhexanoic acid represents another member of the N-(1-methyl-4-oxoimidazolidin-2-ylidene)-α-amino acid family found in stewed beef juice. It contributes to the complex sensory profile of this food product, potentially influencing its mouthfeel and taste. []

Creatinine

Compound Description: Creatinine is a breakdown product of creatine phosphate in muscle, commonly found in meat products and excreted in urine. It serves as a precursor to several taste-modulating compounds, including N-(1-methyl-4-oxoimidazolidin-2-ylidene)-α-amino acids, through Maillard reactions with sugars during cooking. While creatinine itself exhibits a bitter taste, its derivatives contribute to the complex flavor profile of cooked meat. [, , ]

(E)-N-(1-methyl-4-oxoimidazolidin-2-ylidene) benzamide

Compound Description: This compound, (E)-N-(1-methyl-4-oxoimidazolidin-2-ylidene) benzamide, has shown significant analgesic activity in animal models, with promising results in both acetic acid-induced writhing tests and hot plate methods. []

Properties

CAS Number

19604-05-8

Product Name

Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate

IUPAC Name

disodium;(2Z)-1-methyl-2-phosphonatoiminoimidazolidin-4-one

Molecular Formula

C4H8N3NaO4P

Molecular Weight

216.09 g/mol

InChI

InChI=1S/C4H8N3O4P.Na/c1-7-2-3(8)5-4(7)6-12(9,10)11;/h2H2,1H3,(H3,5,6,8,9,10,11);

InChI Key

ZJRRJYDZJLZNAT-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC1=NP(=O)(O)O.[Na]

Isomeric SMILES

CN\1CC(=O)N/C1=N\P(=O)(O)O.[Na]

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